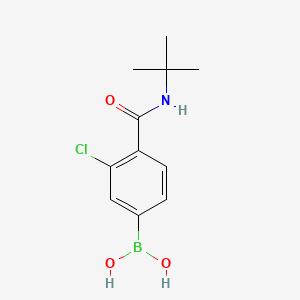

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid

描述

Molecular Architecture and Stereochemical Considerations

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid exhibits a complex molecular architecture characterized by the molecular formula C11H15BClNO3 and a molecular weight of 255.51 grams per mole. The compound features a phenylboronic acid core structure with strategic substitutions that significantly influence its three-dimensional conformation and chemical behavior. The boronic acid moiety (-B(OH)2) is positioned at the para position relative to the carbamoyl group, while a chlorine atom occupies the meta position on the aromatic ring.

The stereochemical considerations of this compound are particularly influenced by the boronic acid group's conformational flexibility. Research on related phenylboronic acid derivatives has demonstrated that boronic acids can adopt different conformations, particularly the syn-syn and syn-anti arrangements of the hydroxyl groups. The presence of the bulky tert-butyl carbamoyl substituent at the ortho position relative to the boronic acid group introduces significant steric hindrance, which likely favors specific conformational arrangements and influences the compound's ability to participate in hydrogen bonding interactions.

The tert-butyl group attached to the carbamoyl nitrogen provides additional steric bulk that affects the overall molecular geometry. This quaternary carbon center creates a rigid, non-planar structure that extends outward from the aromatic ring plane, potentially influencing both the compound's solubility characteristics and its interactions with other molecular species. The International Union of Pure and Applied Chemistry name for this compound is 4-[(tert-butylamino)carbonyl]-3-chlorophenylboronic acid, reflecting the systematic nomenclature that accounts for all functional groups present.

Crystallographic Analysis and Solid-State Arrangements

The solid-state behavior of this compound reflects the characteristic hydrogen bonding patterns observed in phenylboronic acid derivatives. Studies of related fluoro-substituted phenylboronic acids have revealed that the most frequently observed synthon in crystalline arrangements is a dimer with two oxygen-hydrogen to oxygen hydrogen bonds forming an R22(8) pattern. This dimeric arrangement is typically stabilized through the boronic acid hydroxyl groups forming complementary hydrogen bonds.

The crystallographic analysis of phenylboronic acid compounds demonstrates that intramolecular interactions, such as potential oxygen-hydrogen to fluorine hydrogen bonds in halogenated derivatives, are generally insignificant compared to the strong intermolecular oxygen-hydrogen to oxygen hydrogen bonds that dominate the crystal packing. In the case of this compound, the chlorine substituent may participate in weaker secondary interactions, including carbon-hydrogen to π interactions and halogen bonding, which contribute to the overall crystal stability.

The physical form of the compound is reported as a solid with a melting point range of 130-134 degrees Celsius, indicating moderate thermal stability in the crystalline state. The compound appears as a white to off-white solid, suggesting minimal light absorption in the visible spectrum and indicating the absence of extended conjugation systems that would impart color. The density of the compound is predicted to be 1.24 ± 0.1 grams per cubic centimeter, which is consistent with the molecular weight and typical packing arrangements of organoboron compounds.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural verification, with proton nuclear magnetic resonance spectra consistently matching the expected structure. The compound's nuclear magnetic resonance profile would be expected to show characteristic signals for the tert-butyl group appearing as a singlet around 1.5 parts per million, representing the nine equivalent methyl protons.

The aromatic region of the proton nuclear magnetic resonance spectrum would display the characteristic pattern for a trisubstituted benzene ring, with the boronic acid hydroxyl protons appearing as a broad exchangeable signal, typically observed in the range of 7-8 parts per million for phenylboronic acids. The carbamoyl nitrogen-hydrogen proton would appear as a distinct signal, potentially showing coupling to the tert-butyl group depending on the rotational dynamics around the carbon-nitrogen bond.

Mass spectrometry analysis consistently confirms the molecular structure, with liquid chromatography-mass spectrometry providing both molecular weight confirmation and purity assessment. The fragmentation pattern would be expected to show loss of the tert-butyl group as a characteristic fragment, along with typical boronic acid fragmentation patterns including loss of water molecules from the boronic acid moiety.

| Analytical Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 255.51 g/mol | Mass Spectrometry |

| Purity | ≥97.0% | Nuclear Magnetic Resonance |

| Structural Confirmation | Consistent with structure | Liquid Chromatography-Mass Spectrometry |

| Appearance | White to off-white solid | Visual inspection |

Fourier transform infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The boronic acid group typically shows broad oxygen-hydrogen stretching vibrations around 3200-3500 wavenumbers, while the carbamoyl group would display characteristic carbonyl stretching around 1650-1680 wavenumbers and nitrogen-hydrogen stretching in the 3300-3500 wavenumber region.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of this compound is influenced by several structural factors, including the stability of the boronic acid functionality and the potential for hydrolytic degradation of the carbamoyl group. The compound exhibits a predicted acid dissociation constant (pKa) of 7.10 ± 0.17, which indicates moderate acidity typical of phenylboronic acids. This pKa value suggests that the compound exists in equilibrium between its neutral and ionized forms under physiological conditions.

Storage recommendations for the compound specify maintenance at temperatures between 2-8 degrees Celsius, indicating thermal sensitivity that requires refrigerated storage conditions to maintain long-term stability. Alternative storage protocols suggest room temperature storage is acceptable for shorter periods, but controlled temperature conditions are preferred for optimal preservation of chemical integrity.

The degradation pathways for boronic acid compounds typically involve hydrolysis of the boron-carbon bond under strongly basic or acidic conditions, leading to the formation of boric acid and the corresponding phenolic derivative. The carbamoyl group may also undergo hydrolysis under harsh conditions, particularly at elevated temperatures or extreme pH values, resulting in the formation of the corresponding carboxylic acid and tert-butylamine.

Environmental factors affecting stability include moisture content, oxygen exposure, and light exposure. The compound should be stored under inert atmospheric conditions when possible to prevent oxidative degradation. The relatively low melting point of 130-134 degrees Celsius indicates that thermal decomposition may occur at elevated temperatures, making temperature control during storage and handling particularly important.

| Stability Parameter | Value/Condition | Implications |

|---|---|---|

| pKa | 7.10 ± 0.17 | Moderate acidity, pH-sensitive |

| Melting Point | 130-134°C | Thermal stability limit |

| Storage Temperature | 2-8°C preferred | Requires refrigeration for long-term stability |

| Density | 1.24 ± 0.1 g/cm³ | Physical stability indicator |

The compound's stability profile suggests it is suitable for research applications when handled under appropriate conditions, but requires careful attention to storage parameters and environmental controls to maintain chemical integrity over extended periods. The combination of the boronic acid functionality with the substituted carbamoyl group creates a molecule with moderate stability that can be successfully isolated and characterized, while remaining sufficiently reactive for synthetic applications.

属性

IUPAC Name |

[4-(tert-butylcarbamoyl)-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTCLOPBDGFPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657355 | |

| Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-46-7 | |

| Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Preparation Methods

Lithiation and Electrophilic Borylation

A common and effective approach to synthesize substituted phenylboronic acids involves:

- Metalation : Treatment of the substituted aryl halide (e.g., 3-chloro-4-(N-tert-butylcarbamoyl)chlorobenzene or related precursor) with an organolithium reagent such as n-butyllithium at low temperatures (typically -78°C to 0°C) to generate the aryllithium intermediate.

- Borylation : Quenching the aryllithium intermediate with an electrophilic boron source such as trimethyl borate (B(OMe)3) or boronic acid pinacol ester to afford the boronate intermediate.

- Hydrolysis : Subsequent aqueous workup with a base (e.g., NaOH) followed by acidification (e.g., with hydrochloric acid) liberates the free boronic acid.

This method is supported by protocols for related compounds such as 4-chloro-2-fluoro-3-substituted phenylboronic acids, where the reaction proceeds with good yields (approximately 80%) and high purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-Butyllithium, -78°C to 0°C | Generates aryllithium intermediate |

| Borylation | Trimethyl borate (B(OMe)3) | Electrophilic boron source |

| Hydrolysis | Aqueous base (NaOH), then acidification (HCl) | Converts boronate to boronic acid |

| Isolation | Extraction, phase separation | Use of organic solvent-water mixtures |

Introduction of the N-tert-butylcarbamoyl Group

The N-tert-butylcarbamoyl group can be introduced by:

- Carbamoylation of the amino group on the aromatic ring using tert-butyl isocyanate or tert-butyl carbamoyl chloride under mild conditions.

- Alternatively, starting from a 3-chloro-4-aminophenylboronic acid intermediate, the amino group is reacted with a carbamoylating agent to yield the N-tert-butylcarbamoyl derivative.

This step is typically performed after the boronic acid functionality is installed to avoid interference in the lithiation step. The reaction conditions generally involve:

- Mild base (e.g., triethylamine) to scavenge HCl if carbamoyl chloride is used.

- Solvent such as dichloromethane or tetrahydrofuran.

- Room temperature to slightly elevated temperatures (25–40°C).

Purification and Isolation

The boronic acid product is purified by:

- Phase separation techniques : After reaction completion, the mixture is partitioned between aqueous and organic layers. The boronic acid is often enriched in the aqueous phase after acidification.

- Salt addition : Adding salts such as sodium chloride can improve phase separation and yield of the boronic acid in the organic phase.

- Recrystallization : Using solvents like ethyl acetate, methanol, or mixtures thereof to obtain pure crystalline product.

- Chromatography : If necessary, column chromatography on silica gel can be used for further purification.

Representative Research Findings and Data

Notes on Reaction Optimization

- Temperature control during lithiation is critical to avoid side reactions and decomposition.

- Deoxygenation of solvents and reaction atmosphere (inert gas such as nitrogen or argon) improves yield and purity.

- Stoichiometry : Slight excess of boron reagent ensures complete conversion.

- Phase separation : Use of water-miscible organic solvents (e.g., acetonitrile) combined with salt addition improves isolation efficiency.

- Avoidance of hazardous reagents : The use of chlorinating agents in some phosphoramidate syntheses is noted as hazardous and is avoided in this boronic acid preparation.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| 1. Lithiation | n-BuLi, -78°C to 0°C | Formation of aryllithium intermediate |

| 2. Electrophilic borylation | Trimethyl borate (B(OMe)3), room temp | Formation of boronate ester intermediate |

| 3. Hydrolysis & acidification | Aqueous NaOH then HCl (6 M), 25–30°C | Conversion to free boronic acid |

| 4. Carbamoylation | tert-Butyl isocyanate, base, RT to 40°C | Introduction of N-tert-butylcarbamoyl group |

| 5. Purification | Salt addition, phase separation, recrystallization | Isolation of pure product |

化学反应分析

Types of Reactions

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Triethylamine, potassium carbonate, and sodium hydroxide are frequently used.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

科学研究应用

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.

作用机制

The mechanism of action of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. This process is catalyzed by palladium and proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps .

相似化合物的比较

Table 1: Key Properties of Selected Phenylboronic Acid Derivatives

Key Observations:

Solubility :

- The tert-butyl carbamoyl group may improve solubility in polar solvents (e.g., THF, acetone) compared to unsubstituted phenylboronic acid, but less than pinacol esters, which exhibit superior solubility .

- Chloro-substituted analogs generally show lower solubility in hydrocarbons due to increased polarity .

Reactivity in Cross-Coupling: Electron-withdrawing groups (e.g., Cl, carbamoyl) activate the boronic acid for cross-coupling by polarizing the boron-carbon bond. However, steric bulk from the tert-butyl group may hinder transmetalation steps, reducing reaction efficiency compared to less hindered analogs like 3-chloro-4-formylphenylboronic acid .

Synthetic Utility :

- The tert-butyl carbamoyl group can serve as a protective moiety or a directing group in multi-step syntheses, contrasting with simpler substituents like methoxycarbonyl or formyl .

Substituent Position and Steric Effects

生物活性

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a compound of interest in drug development and biochemical research.

Chemical Structure and Properties

The compound has the molecular formula C11H15BClNO3 and is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and drug delivery systems.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins. Boronic acids are well-documented for their role as enzyme inhibitors, particularly in the context of proteases and kinases. The compound's mechanism involves the formation of stable complexes with target enzymes, leading to inhibition of their activity.

Enzyme Inhibition

- Proteases : The compound has been shown to inhibit serine proteases, which play critical roles in various physiological processes including blood coagulation and immune response.

- Kinases : It also exhibits inhibitory effects on certain kinases, which are pivotal in cell signaling pathways that regulate cell growth and metabolism.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against certain cancer cell lines. The inhibition of kinase activity contributes to its potential as an anticancer agent by disrupting cell cycle progression.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

- Case Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3, indicating potent anticancer activity .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 12 mm to 20 mm depending on the bacterial strain, suggesting its potential as an antibacterial agent .

Data Summary

常见问题

Q. What are the common synthetic routes for 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) and functional group modifications. Key steps include:

- Boronic acid introduction : Use of aryl halides with tert-butylcarbamoyl substituents in cross-coupling reactions with boronic acid precursors .

- Carbamoyl group installation : Amidation or carbamate formation via reactions with tert-butyl isocyanate or chloroformate derivatives .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC and NMR .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Critical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and boronic acid functionality .

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification .

- HPLC : Purity assessment (>98% by area normalization) .

- FT-IR : Identification of boronic acid (B–O) and carbamoyl (N–C=O) groups .

Q. What role does this compound play in Suzuki–Miyaura cross-coupling reactions?

It serves as a boronic acid partner, enabling C–C bond formation with aryl/heteroaryl halides. The chloro and tert-butylcarbamoyl groups influence reactivity:

- Chloro substituent : Modulates electronic effects (electron-withdrawing) to enhance oxidative addition with palladium catalysts .

- tert-Butylcarbamoyl group : Provides steric bulk, potentially reducing side reactions like protodeboronation .

Advanced Research Questions

Q. How do the electronic and steric effects of the N-tert-butylcarbamoyl group influence reactivity in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, which can:

- Slow transmetallation : Requires optimized ligand systems (e.g., SPhos or XPhos) to mitigate steric interference .

- Stabilize intermediates : Electron-donating carbamoyl groups may enhance catalyst turnover by stabilizing Pd–boronate complexes.

Comparative studies with smaller carbamoyl groups (e.g., methyl or cyclopropyl) reveal reduced yields due to increased steric demand .

Q. How can researchers address contradictions in reported biological activities of boronic acid derivatives?

Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., compare 3-chloro vs. 4-chloro isomers) .

- Standardized bioassays : Control pH, temperature, and solvent composition to minimize variability .

- Computational modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., proteases or kinases) .

Q. What strategies optimize the solubility and stability of this compound in aqueous reaction conditions?

- Co-solvent systems : Use DMSO:water mixtures (e.g., 1:4 v/v) to enhance solubility without degrading the boronic acid .

- pH adjustment : Maintain pH 7–9 to stabilize the boronate form, preventing protodeboronation .

- Sonication : Pre-dissolve the compound in DMSO via sonication (37°C, 15 min) before aqueous dilution .

Q. How does the tert-butyl group in the carbamoyl moiety affect interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。